molecular formula C16H22N2O3 B11039433 N-(3-methoxypropyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide

N-(3-methoxypropyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11039433
M. Wt: 290.36 g/mol
InChI Key: KYLDJMIHBYKKOO-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a methoxypropyl group, and a methylphenyl group, making it structurally unique and potentially useful in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-lactam.

    Introduction of the Methoxypropyl Group: This step involves the alkylation of the pyrrolidine ring with 3-methoxypropyl bromide under basic conditions.

    Attachment of the Methylphenyl Group: The final step involves the acylation of the pyrrolidine ring with 2-methylphenyl isocyanate to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(3-methoxypropyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for binding studies with proteins, enzymes, and receptors.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic properties. It could serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxypropyl and methylphenyl groups could play a role in binding affinity and specificity, while the pyrrolidine ring might influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxypropyl)-1-phenyl-5-oxopyrrolidine-3-carboxamide: Similar structure but lacks the methyl group on the phenyl ring.

    N-(3-methoxypropyl)-1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxamide: Similar structure but has a chlorine substituent instead of a methyl group.

Uniqueness

N-(3-methoxypropyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

N-(3-methoxypropyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C16H22N2O3/c1-12-6-3-4-7-14(12)18-11-13(10-15(18)19)16(20)17-8-5-9-21-2/h3-4,6-7,13H,5,8-11H2,1-2H3,(H,17,20)

InChI Key

KYLDJMIHBYKKOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CC(CC2=O)C(=O)NCCCOC

Origin of Product

United States

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